Sodium myristate, >=99%

Description

The exact mass of the compound Sodium myristate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Sodium myristate, >=99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium myristate, >=99% including the price, delivery time, and more detailed information at info@benchchem.com.

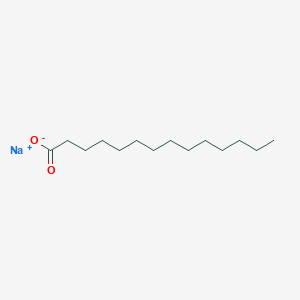

Structure

3D Structure of Parent

Properties

CAS No. |

822-12-8 |

|---|---|

Molecular Formula |

C14H28NaO2 |

Molecular Weight |

251.36 g/mol |

IUPAC Name |

sodium tetradecanoate |

InChI |

InChI=1S/C14H28O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |

InChI Key |

ADAJHHAZQMCSRS-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O.[Na] |

Other CAS No. |

822-12-8 |

physical_description |

Dry Powder; Liquid |

Synonyms |

Tetradecanoic acid. sodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Myristate: From Physicochemical Properties to Advanced Applications

This guide provides a comprehensive technical overview of sodium myristate, a versatile saturated fatty acid salt. We will delve into its fundamental chemical structure, explore its key physicochemical properties, and discuss its synthesis and characterization. Furthermore, this document will illuminate its multifaceted applications, particularly within the realms of pharmaceutical sciences and industrial processes, offering insights grounded in established scientific principles.

Unveiling the Molecular Architecture: Chemical Structure and Nomenclature

Sodium myristate, systematically known as sodium tetradecanoate, is the sodium salt of myristic acid, a 14-carbon saturated fatty acid. Its chemical formula is CH₃(CH₂)₁₂COONa. The molecule possesses a dualistic nature: a long, nonpolar hydrocarbon tail (myristoyl group) and a polar, negatively charged carboxylate head group. This amphiphilic character is the cornerstone of its functionality, driving its behavior in aqueous and non-aqueous environments.

The hydrocarbon tail is hydrophobic, meaning it repels water, while the carboxylate head is hydrophilic, readily interacting with water molecules. This fundamental dichotomy dictates its ability to act as a surfactant, reducing surface tension at interfaces.

Caption: Chemical Structure of Sodium Myristate.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of sodium myristate are critical to its application in various fields. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₇NaO₂ | |

| Molecular Weight | 250.36 g/mol | |

| Appearance | White to yellowish powder or crystals | |

| Melting Point | 250-254 °C (482-489 °F) | |

| Solubility | Soluble in hot water and hot alcohol; sparingly soluble in cold water. | |

| Critical Micelle Concentration (CMC) | 2.5 - 6.5 mM in water at 25-30°C | |

| HLB (Hydrophile-Lipophile Balance) | Approximately 17.8 |

The Critical Micelle Concentration (CMC) is a particularly important parameter. Above this concentration in an aqueous solution, individual sodium myristate molecules (monomers) spontaneously self-assemble into spherical structures called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This phenomenon is fundamental to its role as a solubilizing agent and detergent.

Caption: Diagram of a Sodium Myristate Micelle.

Synthesis and Manufacturing

Sodium myristate is typically produced through the saponification of myristic acid. This is a straightforward and well-established chemical reaction.

Experimental Protocol: Laboratory-Scale Saponification of Myristic Acid

-

Reactant Preparation: Accurately weigh a molar equivalent of myristic acid and sodium hydroxide (NaOH). For example, to synthesize approximately 25g of sodium myristate, use 22.8g of myristic acid (0.1 mol) and 4.0g of NaOH (0.1 mol).

-

Dissolution: Dissolve the NaOH in a minimal amount of distilled water in a beaker. In a separate flask, dissolve the myristic acid in ethanol.

-

Reaction: Slowly add the NaOH solution to the ethanolic solution of myristic acid while stirring continuously. The reaction is exothermic, and the mixture may warm up.

-

Heating: Gently heat the mixture to reflux for approximately 30-60 minutes to ensure the reaction goes to completion.

-

Precipitation: After cooling, the sodium myristate will precipitate out of the solution. The precipitation can be enhanced by adding a saturated sodium chloride solution (salting out).

-

Isolation and Purification: Collect the precipitated sodium myristate by vacuum filtration. Wash the solid product with cold distilled water to remove any unreacted NaOH and other impurities.

-

Drying: Dry the purified sodium myristate in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Analytical Characterization

To ensure the purity and identity of the synthesized sodium myristate, several analytical techniques are employed.

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the molecule. The spectrum of sodium myristate will show a characteristic strong absorption band for the carboxylate group (COO⁻) around 1560-1610 cm⁻¹, and the absence of the carboxylic acid (COOH) peak which is typically found around 1700-1725 cm⁻¹ in myristic acid. The C-H stretching vibrations of the alkyl chain will be observed in the 2850-2960 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the different types of protons and carbons and their connectivity.

-

Melting Point Determination: A sharp melting point range close to the literature value is a good indicator of purity.

-

Titration: The purity of sodium myristate can be determined by titration with a standard acid.

Multifaceted Applications

The unique properties of sodium myristate lend it to a wide array of applications across various industries.

Caption: Key Application Areas of Sodium Myristate.

5.1. Pharmaceutical Applications

In the pharmaceutical industry, sodium myristate is utilized as an excipient. Its roles include:

-

Emulsifying Agent: It is used to stabilize oil-in-water emulsions in creams, lotions, and other topical formulations.

-

Solubilizing Agent: It can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) by forming micelles that encapsulate the drug molecules.

-

Lubricant: In tablet manufacturing, it can act as a lubricant to prevent the tablet from sticking to the die and punches.

5.2. Personal Care and Cosmetics

Sodium myristate is a common ingredient in a variety of personal care products, including soaps, shampoos, and facial cleansers. Its primary functions are:

-

Surfactant and Cleansing Agent: Its amphiphilic nature allows it to effectively remove dirt and oils from the skin and hair.

-

Foaming Agent: It contributes to the lathering properties of cleansing products.

-

Viscosity-Controlling Agent: It can be used to adjust the thickness of cosmetic formulations.

5.3. Industrial Applications

Beyond pharmaceuticals and cosmetics, sodium myristate finds use in various industrial processes:

-

Polymer Manufacturing: It can be used as an emulsifier in emulsion polymerization.

-

Textile Industry: It is employed as a lubricant and scouring agent.

Safety and Regulatory Status

Sodium myristate is generally recognized as safe (GRAS) for its intended use in food and is considered safe for use in cosmetic products. However, as with any chemical, it is important to handle it with appropriate care in an industrial or laboratory setting, using personal protective equipment.

Conclusion

Sodium myristate is a versatile and widely used anionic surfactant with a well-defined chemical structure and a range of valuable physicochemical properties. Its amphiphilic nature underpins its utility as an emulsifier, solubilizer, and cleansing agent in a multitude of applications, from advanced drug delivery systems to everyday personal care products. A thorough understanding of its properties and synthesis is crucial for researchers and formulation scientists seeking to harness its full potential.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19999, Sodium myristate. [Link]

- Mukerjee, P., & Mysels, K. J. (1971). Critical Micelle Concentrations of Aqueous Surfactant Systems.

- Griffin, W. C. (1949). Classification of Surface-Active Agents by "HLB". Journal of the Society of Cosmetic Chemists, 1(5), 311-326.

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

- Cosmetic Ingredient Review. (2010). Final Report on the Safety Assessment of Myristic Acid and its Salts and Esters. International Journal of Toxicology, 29(4_suppl), 157S-188S.

The Thermodynamics and Phase Behavior of Sodium Myristate: A Comprehensive Guide to Critical Micelle Concentration (CMC)

Executive Summary

Sodium myristate (sodium tetradecanoate, C₁₄H₂₇NaO₂) is a saturated, 14-carbon anionic surfactant widely utilized as a model compound in colloidal science, drug delivery, and phase-change material engineering. However, accurately determining its Critical Micelle Concentration (CMC) presents unique thermodynamic challenges. Unlike shorter-chain carboxylates, sodium myristate exhibits complex phase behaviors at room temperature, notably the formation of acid-soap crystallites due to hydrolysis.

This technical whitepaper deconstructs the physicochemical profiling of sodium myristate, providing researchers with field-proven methodologies to isolate true micellization from precipitation artifacts, ensuring high-fidelity data collection in formulation development.

The Hydrolysis Conundrum: Micellization vs. Precipitation

The fundamental challenge in evaluating the CMC of sodium myristate lies in its extreme sensitivity to environmental pH. At its natural pH in an aqueous solution, a small fraction (<1%) of sodium myristate undergoes protonation to form myristic acid 1.

The Causality of False CMCs: Myristic acid is highly insoluble in water. Once formed, it acts as a nucleation site, co-crystallizing with monomeric sodium myristate to form 1:1 acid-soap crystals 2. Many historical surface tension studies report "CMC" values based on abrupt kinks in the surface tension (

Phase behavior of sodium myristate showing pH-dependent micellization vs. crystallization.

Physicochemical Profiling and Consensus CMC Values

When hydrolysis is suppressed (e.g., in a 10 mM NaOH matrix), sodium myristate behaves as a classical anionic surfactant. The true CMC in pure water at 25°C is established at approximately 4.5 mM, with an aggregation number (

The addition of electrolytes (like NaCl) screens the electrostatic repulsion between the carboxylate headgroups, lowering the free energy required for micellization and thus depressing the CMC from 4.5 mM to ~3.0 mM.

Quantitative Data Summary

| Parameter | Value | Environmental Conditions | Analytical Method |

| CMC (Pure Water) | ~4.5 mM | 25°C, Natural pH (Caution: Coexists with crystals) | Conductimetry / ISE |

| CMC (Basic Media) | ~3.0 - 3.3 mM | 25°C, pH > 10 | Surface Tensiometry |

| CMC (Saline) | ~3.0 mM | 37°C, 10 mM Na⁺ | Conductimetry |

| Krafft Point | ~20°C | Aqueous | Visual / Turbidimetry |

| Aggregation Number ( | ~70 | 25°C | Light Scattering / ISE |

| Counterion Binding ( | 0.7 | 25°C | Conductimetry |

| Solubility Limit | 0.33 g/L | 25°C, Cold Water | Gravimetric 3 |

Self-Validating Experimental Protocols for CMC Determination

To bypass the artifacts introduced by acid-soap precipitation, conductimetry is the preferred method over surface tensiometry at natural pH. The following protocols utilize self-validating feedback loops to ensure absolute data integrity.

Protocol A: High-Precision Conductimetric Determination

Rationale: Conductimetry measures the bulk electrical resistance of the solution. Below the CMC, sodium myristate dissociates completely, and conductivity increases linearly with concentration. Above the CMC, the binding of Na⁺ counterions to the micellar Stern layer drastically reduces the effective charge mobility, resulting in a distinct, shallower linear slope.

Step-by-Step Methodology:

-

Solvent Preparation: Boil ultra-pure deionized water (18.2 MΩ·cm) to remove dissolved CO₂ (which lowers pH and induces myristic acid precipitation). Adjust the solvent to pH 10 using 0.1 M NaOH to suppress hydrolysis.

-

Stock Solution Formulation: Prepare a 10 mM sodium myristate stock solution using the degassed, pH-adjusted water.

-

Self-Validation Check 1: Maintain the solution at 25.0 ± 0.1°C. If the solution is turbid, the temperature has dropped below the Krafft point (~20°C) or acid-soaps have formed due to CO₂ ingress; discard and re-prepare.

-

-

Isothermal Titration: Using a jacketed titration vessel connected to a circulating water bath (25.0°C), place 50 mL of the prepared solvent. Stepwise, titrate the 10 mM stock solution into the vessel.

-

Equilibration and Measurement: After each injection, allow exactly 3 minutes for thermal and micellar equilibration. Record the specific conductivity (

, -

Data Extraction: Plot

versus total surfactant concentration ( -

Final Validation:

-

Self-Validation Check 2: Ensure the pre-micellar linear regression yields an

. A lower value indicates thermal drift or CO₂ contamination during titration. The true CMC is defined strictly as the mathematical intersection of the two linear regression lines.

-

Self-validating conductimetric workflow for accurate CMC determination of sodium myristate.

Protocol B: Wilhelmy Plate Surface Tensiometry (Basic Conditions Only)

Rationale: Surface tension (

Step-by-Step Methodology:

-

Plate Cleaning: Flame a platinum Wilhelmy plate to red heat to remove all residual organic contaminants.

-

Solution Prep: Prepare serial dilutions of sodium myristate ranging from 0.1 mM to 8 mM. Crucial: These must be prepared in a 10 mM NaOH matrix to prevent crystallite formation at the air-water interface.

-

Measurement & Validation: Measure

at 25°C.-

Self-Validation Check: The post-CMC surface tension must stabilize around 35–40 mN/m. If

drops below 30 mN/m or exhibits a deep minimum before rising, it indicates the presence of unsuppressed myristic acid impurities acting as highly surface-active contaminants. The data must be discarded and the solvent alkalization verified.

-

References

- Benchchem. "Sodium myristate, >=99% | 822-12-8." Benchchem Product Data.

- Wen, X., and Franses, E. I. "Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate." Journal of Colloid and Interface Science (2000).

- Kralchevsky, P. A., et al. "Coexistence of micelles and crystallites in solutions of potassium myristate: Soft matter vs. solid matter." Colloids and Surfaces A: Physicochemical and Engineering Aspects (2010).

- EvitaChem. "Buy Sodium myristate (EVT-467780) | 822-12-8." EvitaChem Technical Data.

Sources

Thermodynamic Properties and Characterization of Sodium Myristate Micelles

The following technical guide details the thermodynamic properties, phase behavior, and experimental characterization of Sodium Myristate micelles.

Technical Whitepaper for Drug Development & Application Scientists

Executive Summary

Sodium myristate (NaMyr, Sodium tetradecanoate) is a classic anionic surfactant and a model fatty acid salt used extensively in pharmaceutical formulation and biological modeling. Unlike shorter-chain surfactants (e.g., Sodium Dodecyl Sulfate), NaMyr exhibits a high Krafft temperature (

This guide provides a rigorous thermodynamic analysis of NaMyr self-assembly, emphasizing the necessity of temperature-controlled protocols (

Molecular Architecture & Phase Behavior

Structural Properties

Sodium myristate consists of a 14-carbon hydrophobic alkyl tail and a hydrophilic carboxylate headgroup.

-

Formula:

-

Molecular Weight: 250.35 g/mol

-

Amphiphilicity: The hydrophobic tail drives self-assembly via the hydrophobic effect, while the anionic headgroup provides electrostatic stabilization and water solubility.

The Krafft Point Constraint

The single most critical thermodynamic parameter for NaMyr is the Krafft temperature (

-

of NaMyr:

-

Implication: Thermodynamic characterization must be performed above

(typically

Thermodynamics of Micellization[2][3][4]

The transition from monomeric surfactant to micellar aggregate is governed by the Gibbs free energy of micellization (

Thermodynamic Parameters ( )

| Parameter | Symbol | Typical Value | Physical Interpretation |

| Critical Micelle Concentration | CMC | Concentration at which micelles spontaneously form. Lower than shorter chain homologues (e.g., Laurate). | |

| Gibbs Free Energy | Negative value indicates spontaneity. Driven by the removal of hydrocarbon tails from water. | ||

| Enthalpy | Often slightly endothermic or near-zero. Breaking water structure (clathrates) requires energy. | ||

| Entropy | The Driving Force. Large positive entropy arises from the release of structured water molecules surrounding the hydrophobic tail. | ||

| Counterion Binding | Fraction of | ||

| Aggregation Number | Number of monomers per micelle. Increases with ionic strength.[3] |

The Hydrophobic Effect

The formation of NaMyr micelles is entropy-driven .

-

Monomer State: Hydrophobic tails are surrounded by a highly ordered "cage" of water molecules (clathrate-like structure), reducing the entropy of the solvent.

-

Micellar State: When tails aggregate, this ordered water is released into the bulk solvent, significantly increasing the system's entropy (

). -

Temperature Dependence: As temperature increases significantly (

), the structured water cages break down thermally, reducing the entropic drive and potentially increasing the CMC (U-shaped CMC vs. Temperature curve).

Visualization of Micellization Dynamics[2]

The following diagram illustrates the equilibrium between monomers, micelles, and the solid phase relative to the Krafft point.

Figure 1: Phase behavior logic for Sodium Myristate. Note the critical role of the Krafft Temperature (

Experimental Protocols

Protocol A: Determination of CMC and Counterion Binding via Conductivity

Objective: Determine CMC and the degree of counterion dissociation (

Materials:

-

Sodium Myristate (

purity).[5] -

Deionized water (

), degassed to prevent carbonate formation. -

Precision Conductivity Meter (e.g., Mettler Toledo SevenDirect).

-

Thermostated water bath (

).

Workflow:

-

Stock Preparation: Prepare a

NaMyr stock solution at -

Calibration: Calibrate conductivity probe at

using standard KCl solutions. -

Titration:

-

Place

of deionized water in the thermostated vessel. -

Add NaMyr stock in

increments. -

Allow 2 minutes for thermal equilibration after each addition.

-

Record conductivity (

,

-

-

Data Analysis:

-

Plot

vs. Concentration ( -

Identify the break point (intersection of two linear regimes). The intersection is the CMC .[4]

-

Calculate

(degree of dissociation) as the ratio of the slopes: -

Calculate Counterion Binding:

.[3] -

Calculate

:

-

Protocol B: Enthalpy of Micellization via Isothermal Titration Calorimetry (ITC)

Objective: Direct measurement of

Workflow:

Figure 2: ITC workflow for demicellization enthalpy. The syringe contains concentrated micelles; injection into the cell dilutes them into monomers, releasing/absorbing heat.

-

Setup: Load the syringe with concentrated NaMyr (

, -

Injection: Perform 20-25 injections of

. -

Signal:

-

Early injections: Final concentration in cell

. Micelles break apart (demicellization). Large heat signal. -

Late injections: Final concentration

. Micelles remain intact (dilution only). Small heat signal.

-

-

Calculation: The difference in enthalpy between the two regimes yields

.

Applications in Drug Development

Solubilization of Hydrophobic APIs

NaMyr micelles are excellent solubilizers for Class II/IV BCS drugs. The hydrophobic core (radius

-

Mechanism: Partitioning of drug into the alkyl core.

-

Capacity: Higher than SDS due to the longer C14 chain (larger core volume).

Stability & Formulation

-

pH Sensitivity: Unlike sulfate surfactants, NaMyr is pH-sensitive. At

, protonation occurs ( -

Safety: Fatty acid salts are generally recognized as safe (GRAS) and metabolic products (myristic acid) are endogenous, offering a biocompatibility advantage over synthetic surfactants.

References

-

Thermodynamics of Micellization (General Theory & CMC) Source: National Institutes of Health (NIH) / PubMed Central Title: Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements URL:[Link]

-

Effect of Protonation and Phase Behavior (Acid Soaps) Source: Journal of Colloid and Interface Science (via NIH) Title: Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate URL:[Link]

-

Krafft Temperature and Solubility Data Source: Royal Society of Chemistry (Green Chemistry) Title: Removal of lithium from aqueous solutions by precipitation with sodium and choline alkanoate soaps (Table 1: Krafft Points) URL:[Link]

-

Micelle Stability in Drug Delivery Source: National Institutes of Health (NIH) / PMC Title: Strategies to improve micelle stability for drug delivery URL:[Link]

-

Thermodynamic Parameters (Enthalpy/Entropy) Source: MDPI (Molecules/Processes) Title: Micellization and Physicochemical Properties of Surfactants in Aqueous Solution (CTAB/SDS comparison data for thermodynamic modeling) URL:[Link]

Sources

- 1. Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. nouryon.com [nouryon.com]

- 5. academicjournals.org [academicjournals.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of Sodium Myristate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter in the formulation of stable and effective emulsion systems, a cornerstone of drug delivery. This guide provides a comprehensive technical overview of the HLB value of sodium myristate, an anionic surfactant widely utilized in pharmaceutical and cosmetic formulations. We will delve into the theoretical underpinnings of the HLB concept, provide a detailed methodology for calculating the HLB of sodium myristate using the Davies method, and present a robust experimental protocol for its empirical determination. This document is intended to serve as a practical resource for researchers and formulation scientists, enabling a deeper understanding and more precise application of sodium myristate in the development of sophisticated drug delivery systems.

Introduction: The Critical Role of HLB in Formulation Science

The ability to create stable and homogenous dispersions of immiscible liquids, such as oil and water, is fundamental to the development of a vast array of pharmaceutical dosage forms, from creams and lotions to self-emulsifying drug delivery systems (SEDDS). The stability and ultimate performance of these emulsions are governed by the properties of the surfactant used to bridge the oil and water phases. The Hydrophilic-Lipophilic Balance (HLB) system, first proposed by Griffin, provides a numerical scale to characterize the relative affinity of a surfactant for aqueous and oil phases.[1]

A surfactant's HLB value dictates its function within a formulation. As illustrated in the table below, low HLB values are indicative of a more lipophilic (oil-loving) character, making the surfactant suitable for water-in-oil (W/O) emulsions. Conversely, high HLB values signify a more hydrophilic (water-loving) nature, ideal for oil-in-water (O/W) emulsions.[2][3]

| HLB Range | Application |

| 1-3 | Antifoaming agents |

| 3-6 | W/O emulsifiers |

| 7-9 | Wetting and spreading agents |

| 8-16 | O/W emulsifiers |

| 13-15 | Detergents |

| 15-18 | Solubilizers |

Table 1: Correlation of HLB Values with Surfactant Applications.

Sodium myristate, the sodium salt of myristic acid, is an anionic surfactant valued for its emulsifying, stabilizing, and cleansing properties in pharmaceutical and cosmetic preparations.[4] Understanding its precise HLB value is paramount for formulators seeking to harness its full potential in creating stable and efficacious products.

Theoretical Determination of Sodium Myristate's HLB Value

For ionic surfactants such as sodium myristate, the Griffin method, which is based on the weight percentage of the hydrophilic portion, is not suitable. The Davies method provides a more accurate theoretical calculation by assigning specific group numbers to the various hydrophilic and lipophilic moieties within the surfactant molecule.[5][6]

The Davies equation is as follows:

HLB = 7 + Σ(Hydrophilic group numbers) - Σ(Lipophilic group numbers) [7]

To calculate the HLB of sodium myristate (CH₃(CH₂)₁₂COONa), we must first identify its constituent groups and their corresponding Davies group numbers.

-

Hydrophilic Group: The carboxylate head group (-COONa).

-

Lipophilic Group: The myristyl chain, which consists of a terminal methyl group (-CH₃) and twelve methylene groups (-CH₂-).

The authoritative group numbers as proposed by Davies are crucial for an accurate calculation.

| Group | Type | Group Number |

| -COONa | Hydrophilic | 19.1 |

| -CH₂- | Lipophilic | 0.475 |

| -CH₃ | Lipophilic | 0.475 |

Table 2: Davies Group Contribution Numbers for HLB Calculation.

Now, we can apply these values to the Davies equation for sodium myristate:

-

Sum of Hydrophilic Group Numbers:

-

1 x (-COONa) = 19.1

-

-

Sum of Lipophilic Group Numbers:

-

13 x (-CH₂- and -CH₃) = 13 * 0.475 = 6.175

-

-

Calculate the HLB:

-

HLB = 7 + 19.1 - 6.175

-

HLB ≈ 19.9

-

This calculated value positions sodium myristate as a highly hydrophilic surfactant, making it an effective O/W emulsifier and solubilizing agent.

Experimental Determination of Sodium Myristate's HLB Value

While theoretical calculations provide a valuable starting point, the empirical determination of the HLB value is essential for validating the theoretical prediction and for optimizing formulations with complex oil phases. The emulsion stability test is a widely accepted and practical method for this purpose.[8][9]

Principle of the Emulsion Stability Method

The principle of this method is to prepare a series of emulsions with a specific oil phase and a blend of two surfactants with known low and high HLB values. The surfactant blend that produces the most stable emulsion is considered to have the "required HLB" (rHLB) of the oil phase. By systematically incorporating the surfactant with an unknown HLB (in this case, sodium myristate) into this system, its own HLB can be determined.

Experimental Protocol

Materials:

-

Sodium Myristate

-

A high HLB surfactant (e.g., Polysorbate 80, HLB = 15.0)

-

A low HLB surfactant (e.g., Sorbitan Monooleate - Span 80, HLB = 4.3)

-

A model oil phase (e.g., Mineral Oil, with a known required HLB of approximately 10.5 for an O/W emulsion)

-

Purified Water

-

Graduated cylinders or volumetric flasks

-

Homogenizer or high-shear mixer

-

Test tubes and rack

-

Vortex mixer

Procedure:

-

Preparation of Surfactant Blends: Prepare a series of surfactant blends by mixing the high HLB and low HLB surfactants in varying ratios to create a range of HLB values (e.g., from 5 to 15 in increments of 1). The HLB of the blend is calculated as follows:

-

HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

-

Emulsion Preparation:

-

For each surfactant blend, prepare an O/W emulsion with a fixed oil-to-water ratio (e.g., 20% oil, 5% surfactant blend, 75% water).

-

Heat the oil phase (including the oil-soluble surfactant) and the water phase (including the water-soluble surfactant) separately to 70-75°C.

-

Slowly add the oil phase to the water phase while homogenizing at a constant speed for a set period (e.g., 5 minutes).

-

Allow the emulsions to cool to room temperature while stirring gently.

-

-

Stability Assessment:

-

Transfer each emulsion to a graduated cylinder or test tube and store at room temperature.

-

Observe the emulsions at regular intervals (e.g., 1 hour, 24 hours, 48 hours, 1 week) for signs of instability, such as creaming, coalescence, or phase separation.

-

The emulsion that exhibits the least amount of phase separation over time corresponds to the optimal HLB for that oil phase.

-

-

Determination of Sodium Myristate HLB:

-

Once the rHLB of the oil phase is determined, prepare a new series of emulsions. In these emulsions, a portion of the optimal surfactant blend is replaced with sodium myristate.

-

By observing the stability of these new emulsions, you can determine the HLB of sodium myristate by finding the blend that provides the most stable emulsion. For example, if a 50:50 blend of sodium myristate and a surfactant with an HLB of 10 creates the most stable emulsion with an oil phase having an rHLB of 15, the HLB of sodium myristate can be calculated.

-

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. saffireblue.ca [saffireblue.ca]

- 3. What is HLB in cosmetic formulas, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]

- 4. researchgate.net [researchgate.net]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. tegewa.de [tegewa.de]

- 7. Hydrophilic–Lipophilic Balance Concept, HLB classification and MCQs for GPAT, NIPER, Pharmacist and Drug Inspector exam - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. Theoretical and Experimental Determinations of the Hydrophilic–Lipophilic Balance (HLB) of Representative Oils and Lecithins | MDPI [mdpi.com]

- 9. Formulation and stability of horse oil-in-water emulsion by HLB system - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Sodium Myristate as a Model Surfactant

Sources

- 1. CAS 822-12-8: Sodium myristate | CymitQuimica [cymitquimica.com]

- 2. Sodium Myristate | C14H27NaO2 | CID 23693095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. larodan.com [larodan.com]

- 4. Sodium myristate, >=99% | 822-12-8 | Benchchem [benchchem.com]

- 5. nanotrun.com [nanotrun.com]

- 6. nbinno.com [nbinno.com]

- 7. Lyotropic liquid crystal - Wikipedia [en.wikipedia.org]

- 8. muser-my.com [muser-my.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. evitachem.com [evitachem.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. scispace.com [scispace.com]

- 15. arxiv.org [arxiv.org]

- 16. globaljournals.org [globaljournals.org]

- 17. Thermodynamic and Interfacial Characterization of Petroleum Industry Surfactants: A Study on Critical Micelle Concentration and Interfacial Tension Behavior under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. agnopharma.com [agnopharma.com]

- 19. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. alfa-chemistry.com [alfa-chemistry.com]

The Physicochemical Architecture of Sodium Myristate (CAS 822-12-8): A Technical Guide for Advanced Drug Delivery and Formulation

Executive Summary

As pharmaceutical formulations pivot toward highly specialized lipid-based nanocarriers, Sodium Myristate (CAS 822-12-8) has emerged as a critical dual-function excipient. Functioning as both an anionic surfactant and a solid lipid matrix precursor, this 14-carbon saturated fatty acid salt offers unique thermodynamic properties that can be leveraged for advanced drug solubilization, emulsion stabilization, and the synthesis of Solid Lipid Nanoparticles (SLNs).

This whitepaper provides an in-depth mechanistic analysis of sodium myristate, translating its core physicochemical properties into actionable, self-validating experimental workflows for researchers and drug development professionals.

Molecular & Physicochemical Profiling

Understanding the quantitative baseline of sodium myristate is a prerequisite for reproducible formulation. The amphiphilic nature of the molecule—comprising a hydrophilic carboxylate head group and a hydrophobic tetradecyl chain—governs its phase behavior in aqueous media[1].

Table 1: Key Physicochemical Properties of Sodium Myristate

| Property | Value | Analytical Context |

| CAS Number | 822-12-8 | Unique chemical identifier[1]. |

| Molecular Weight | 250.35 g/mol | Determines molarity for precise stoichiometric formulations[1]. |

| Critical Micelle Concentration | ~4.0 mM (37 °C) | Defines the threshold for micellar self-assembly; decreases with added electrolytes[2]. |

| Dynamic Surface Tension | 1–10 mN/m | Indicates rapid interfacial adsorption under dynamic stress[3]. |

| Static Surface Tension | ~40 mN/m (at CMC) | Represents equilibrium interfacial saturation[2]. |

| Melting Point | 58.8 °C | Krafft point threshold; dictates minimum processing temperature[4]. |

| Storage Temperature | 0–10 °C | Prevents premature hydrolysis and oxidative degradation[5]. |

Interfacial Thermodynamics & Micellization Dynamics

Sodium myristate exhibits highly predictable aggregation behavior. Below its Critical Micelle Concentration (CMC), it exists as a monomeric electrolyte, steadily reducing the surface tension of water. Once the air-water interface is saturated, the hydrophobic effect drives the entropy-favored self-assembly of the monomers into spherical micelles[2].

Fig 1: Thermodynamic progression of sodium myristate from monomeric dispersion to micellar assembly.

Protocol 1: Conductimetric Determination of CMC

To utilize sodium myristate as a solubilizing agent, the precise CMC in your specific buffer system must be validated. Conductimetry is the gold standard for ionic surfactants[2].

-

Step 1: Stock Preparation. Prepare a 10 mM stock solution of sodium myristate in ultra-pure (18.2 MΩ·cm) water.

-

Causality: Ultra-pure water is critical because background ions will mask the specific conductivity contribution of the myristate monomers.

-

-

Step 2: Serial Dilution. Create a 15-point dilution series ranging from 0.5 mM to 8.0 mM.

-

Causality: Diluting from a concentrated stock ensures consistent ionic strength scaling and eliminates the high margin of error associated with weighing micro-quantities of powder for low-concentration samples.

-

-

Step 3: Thermal Equilibration & Measurement. Equilibrate samples at 37 °C (physiological temperature) and measure specific conductivity (κ).

-

Causality: The Krafft point of sodium myristate is elevated; measuring at 37 °C ensures the surfactant remains fully soluble and avoids premature crystallization[2].

-

-

Step 4: Data Extraction. Plot specific conductivity (κ) versus concentration.

-

Validation Check: The plot will yield two intersecting linear regressions. The intersection point is the CMC. The ratio of the post-CMC slope to the pre-CMC slope represents the degree of counterion dissociation (

). A valid, fully dissolved system will yield an

-

Advanced Formulation: Solid Lipid Nanoparticles (SLNs) via Coacervation

In modern drug delivery, sodium myristate is not just a surfactant; it is a structural precursor. Through a process called coacervation , sodium myristate micelles can be chemically triggered to precipitate into Solid Lipid Nanoparticles (SLNs)[6]. This solvent-free method is highly advantageous for encapsulating lipophilic active pharmaceutical ingredients (APIs)[7].

Fig 2: Step-by-step mechanistic workflow for SLN synthesis via fatty acid coacervation.

Protocol 2: SLN Synthesis via Fatty Acid Coacervation

This protocol leverages the pH-dependent solubility of the myristate molecule to form a drug-loaded lipid matrix[6].

-

Step 1: Micellar Solubilization. Disperse sodium myristate (lipid precursor) and Polyvinyl Alcohol (PVA, non-ionic stabilizer) in water. Heat the mixture to 60 °C under continuous stirring (300 rpm).

-

Step 2: API Loading. Introduce the lipophilic API into the clear micellar solution.

-

Causality: The API spontaneously partitions into the hydrophobic cores of the myristate micelles, ensuring near 100% encapsulation efficiency prior to particle hardening.

-

-

Step 3: Coacervation via Acidification. Add 1M Lactic Acid dropwise until the solution reaches pH ~4.0.

-

Causality: The acid protonates the carboxylate headgroup of sodium myristate, converting it into myristic acid[3]. The sudden loss of electrostatic charge and amphiphilicity forces the hydrophobic chains to precipitate (coacervate) out of solution, forming the solid lipid matrix around the API[6]. The non-ionic PVA prevents macroscopic aggregation during this phase shift.

-

-

Step 4: Nanoparticle Hardening. Immediately transfer the suspension to an ice bath and cool rapidly.

-

Causality: Rapid cooling kinetically traps the lipid in a solid crystalline state (typically the stable β-form), preventing drug expulsion and yielding stable nanoparticles[6].

-

Validation Check: Perform Dynamic Light Scattering (DLS). A successful coacervation will yield a monodisperse nanoparticle population with a Polydispersity Index (PDI) < 0.2 and a Z-average diameter of 250–500 nm[6].

-

Thermal Behavior and Storage Stability

The stability of sodium myristate is heavily dependent on its thermal environment. While it boasts a high decomposition temperature of 330 °C, the compound undergoes a crystalline-to-isotropic phase transition at 58.8 °C[4].

For long-term storage, sodium myristate must be kept tightly sealed at 0–10 °C [5]. Storing the compound at elevated temperatures or in high-humidity environments accelerates hydrolysis and oxidative degradation of the alkyl chain, which will drastically alter its CMC, resulting in batch-to-batch inconsistencies during formulation[4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23693095, Sodium Myristate." PubChem,[Link].

-

Gasco, M. R., et al. "Solid lipid nanoparticles produced through a coacervation method." IRIS-AperTO (University of Turin),[Link].

-

ResearchGate. "Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate." ResearchGate,[Link].

-

MDPI. "An Overview on Topical Administration of Carotenoids and Coenzyme Q10 Loaded in Lipid Nanoparticles." Pharmaceutics,[Link].

Sources

- 1. Sodium Myristate | C14H27NaO2 | CID 23693095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium myristate, >=99% | 822-12-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. evitachem.com [evitachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. iris.unito.it [iris.unito.it]

- 7. mdpi.com [mdpi.com]

Sodium Myristate in Advanced Therapeutics: Physicochemical Profiling, Synthesis, and Lipid Nanoparticle Engineering

Introduction

Sodium myristate (sodium tetradecanoate) is a highly characterized anionic surfactant and lipidic excipient pivotal to modern pharmaceutical formulation. As the sodium salt of the 14-carbon saturated fatty acid, myristic acid, it exhibits distinct amphiphilic thermodynamics that make it an exceptional candidate for stabilizing colloidal dispersions and engineering Solid Lipid Nanoparticles (SLNs)[1][2]. This technical whitepaper provides an authoritative, deep-dive analysis into the molecular characteristics, validated synthesis protocols, and formulation mechanics of sodium myristate for drug development professionals.

Molecular Identity and Physicochemical Thermodynamics

At the core of sodium myristate's utility is its strict structural balance between a hydrophobic tetradecyl tail and a hydrophilic carboxylate headgroup. This geometry dictates its phase behavior and self-assembly in aqueous solutions.

Quantitative Physicochemical Profile

Table 1: Fundamental Chemical and Physical Properties

| Property | Value | Clinical / Formulation Relevance |

| Molecular Formula | Dictates the lipophilic-hydrophilic balance (HLB). | |

| Molecular Weight | 250.35 g/mol [3][4][5] | Essential for precise molarity calculations in micellar kinetics. |

| IUPAC Name | Sodium tetradecanoate[3][4] | Standardized nomenclature for regulatory filings. |

| Canonical SMILES | CCCCCCCCCCCCCC(=O)[O-].[Na+][3][4] | Utilized in computational drug discovery and docking simulations. |

| Krafft Point | ~20°C (68°F)[6] | The critical temperature above which solubility sharply increases. |

| Critical Micelle Concentration (CMC) | ~4.5 mM at 25°C[6][7][8] | The threshold concentration for spontaneous micelle formation. |

Causality in Phase Behavior

The Krafft point (~20°C) is a critical thermodynamic boundary for sodium myristate[6]. Below this temperature, the crystalline lattice energy of the solid sodium myristate exceeds the hydration energy of the carboxylate headgroup, resulting in poor aqueous solubility (0.33 g/L at 25°C)[6]. As thermal energy surpasses the Krafft boundary, the lattice is disrupted, allowing the hydrophobic effect to drive the entropy-favored aggregation of monomers into micelles. This transition is marked by a sharp decrease in surface tension (down to 35-45 mN/m) at the CMC of 4.5 mM[6][7].

Synthesis and Isolation Protocol: A Self-Validating System

For research-grade applications, synthesizing sodium myristate via the base-catalyzed saponification of trimyristin ensures high purity and predictable yields. The following protocol is designed with built-in validation checkpoints to ensure the integrity of the final product.

Step-by-Step Methodology: Saponification of Trimyristin

-

Reagent Preparation & Solvation: Place 0.45 g of highly purified trimyristin into a 25 mL round-bottomed flask. Add 10 mL of absolute ethanol and one pellet of sodium hydroxide (NaOH)[9].

-

Mechanistic Rationale: Trimyristin is highly hydrophobic, while NaOH is hydrophilic. Absolute ethanol acts as an amphiphilic co-solvent, homogenizing the reaction mixture to allow nucleophilic attack by the hydroxide ion on the ester carbonyl carbons.

-

-

Refluxing (Nucleophilic Acyl Substitution): Fit the flask with a condenser and reflux the mixture for 14-15 minutes[9].

-

Mechanistic Rationale: Heat provides the activation energy necessary to break the ester bonds. The continuous condensation prevents solvent loss, ensuring the reaction reaches completion. The stoichiometric conversion yields one molecule of glycerol and three molecules of sodium myristate[9].

-

-

Salting Out (Precipitation): Pour the warm reaction mixture into a beaker containing cold water saturated with Sodium Chloride (NaCl)[9].

-

Mechanistic Rationale: This leverages the Common Ion Effect. The massive influx of

ions from the NaCl shifts the equilibrium, drastically reducing the solubility of sodium myristate in the aqueous phase and forcing it to precipitate as a white solid[9]. Glycerol remains highly soluble in the aqueous phase.

-

-

Vacuum Filtration and Desiccation: Collect the precipitate via vacuum filtration. Actively crush the solid with a spatula during filtration to expel trapped interstitial fluid. Wash with minimal cold water, then dry under a vacuum desiccator overnight[9][10].

Step-by-step synthesis workflow of sodium myristate via saponification.

Applications in Drug Development: Engineering Lipid Nanoparticles (LNPs)

In modern pharmacokinetics, overcoming poor API (Active Pharmaceutical Ingredient) solubility is a primary hurdle. Sodium myristate is extensively utilized in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) due to its biocompatibility and predictable phase transition properties[1][2].

The Acidic Coacervation Method

Sodium myristate serves as a primary lipid matrix precursor in the solvent-free coacervation technique for SLN production[2].

-

Micellar Dispersion: Sodium myristate is dispersed in water containing a non-ionic polymeric stabilizer (e.g., Polyvinyl Alcohol, PVA) and heated above its Krafft point to form a clear micellar solution[1][2]. The lipophilic API is introduced and partitions into the hydrophobic core of the micelles.

-

Protonation and Precipitation: An acidifying solution is added dropwise until the pH drops below 4.0[1].

-

Mechanistic Rationale: The drop in pH protonates the carboxylate headgroups (

), converting the highly soluble sodium myristate into the highly insoluble myristic acid. The loss of electrostatic repulsion causes the immediate precipitation (coacervation) of the lipid, trapping the API within solid nanoparticles ranging from 250 to 500 nm in diameter[2].

-

-

Stabilization: The non-ionic polymeric surfactants (which are insensitive to the pH shift) sterically stabilize the newly formed SLNs, preventing agglomeration and Ostwald ripening[2].

Logical flow of sodium myristate micellization and SLN coacervation.

Conclusion

Sodium myristate is far more than a simple fatty acid salt; it is a highly tunable, thermodynamically predictable excipient. By mastering its synthesis, Krafft point dynamics, and micellization behavior, formulation scientists can leverage acidic coacervation to engineer robust, high-efficiency lipid nanoparticles for next-generation targeted drug delivery.

References

-

Alfa Chemistry. "CAS 822-12-8 Sodium Myristate - Alfa Chemistry". 3

-

PubChem - NIH. "Sodium Myristate | C14H27NaO2 | CID 23693095". 4

-

SCBT - Santa Cruz Biotechnology. "Sodium myristate | CAS 822-12-8 | SCBT". 5

-

ResearchGate. "Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate". 7

-

Benchchem. "Physicochemical properties of myristic acid in ... - Benchchem". 8

-

EvitaChem. "Buy Sodium myristate (EVT-467780) | 822-12-8 - EvitaChem". 6

-

Scribd. "Saponification of Trimyristin for Soap Production". 10

-

MDPI. "An Overview on Topical Administration of Carotenoids and Coenzyme Q10 Loaded in Lipid Nanoparticles". 1

-

StudyCorgi. "Isolation of Myristic Acid from Trimyristin via Saponification Experiment". 9

-

IRIS-AperTO. "Solid lipid nanoparticles produced through a coacervation method". 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. iris.unito.it [iris.unito.it]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Sodium Myristate | C14H27NaO2 | CID 23693095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium myristate | CAS 822-12-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. evitachem.com [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. studycorgi.com [studycorgi.com]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to Sodium Myristate: Surfactant Characteristics and Classification

Abstract

Sodium myristate, the sodium salt of myristic acid, is a pivotal anionic surfactant with extensive applications across the pharmaceutical, cosmetic, and personal care industries.[1] Its value is derived from its amphiphilic nature, which enables it to reduce surface tension, stabilize emulsions, and act as a cleansing and foaming agent.[2][3] This technical guide provides a comprehensive analysis of sodium myristate's core surfactant characteristics, classification, and behavior in solution. It is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights alongside practical experimental protocols for its characterization. We will explore its molecular structure, mechanism of action, critical physicochemical properties, and its role in advanced applications such as drug delivery systems.

Introduction: The Molecular and Functional Identity of Sodium Myristate

Sodium myristate (CAS 822-12-8), systematically named sodium tetradecanoate, is the salt derived from myristic acid, a 14-carbon saturated fatty acid.[2] Its chemical formula is C₁₄H₂₇NaO₂.[1] The significance of sodium myristate in formulation science stems from its identity as a surfactant, or surf ace act ive a gent .[4]

At its core, the functionality of sodium myristate is dictated by its amphiphilic molecular structure. This structure consists of two distinct moieties:

-

A Hydrophilic "Head": A negatively charged carboxylate group (-COO⁻Na⁺) that is attracted to water and other polar substances.

-

A Hydrophobic "Tail": A 14-carbon alkyl chain (CH₃(CH₂)₁₂) that is repelled by water and attracted to nonpolar substances like oils and lipids.[5]

This dual nature is the cornerstone of its surface-active properties, allowing it to orient itself at interfaces between immiscible phases, such as oil and water, thereby reducing interfacial tension and enabling the formation of stable emulsions.[3][6]

Classification of Sodium Myristate as an Anionic Surfactant

Surfactants are broadly classified based on the electrical charge of their hydrophilic head group.[7] Sodium myristate is unequivocally classified as an anionic surfactant .[8][9]

Upon dissolution in an aqueous medium, the sodium salt dissociates, yielding a sodium cation (Na⁺) and a myristate anion (C₁₃H₂₇COO⁻). The myristate anion is the surface-active species, carrying a net negative charge on its carboxylate head.[4] This negative charge is fundamental to its mechanism of action. When introduced into a system containing particulate soil on a substrate, the anionic heads adsorb onto both the soil and the substrate, imparting a negative charge to both. This results in electrostatic repulsion, which lifts the soil from the surface and suspends it within the bulk solution, preventing redeposition.[4][10]

Anionic surfactants like sodium myristate are prized for their excellent cleansing and foaming properties, making them primary components in detergents, soaps, and shampoos.[1][4]

Core Surfactant Characteristics and Physicochemical Properties

The efficacy and application of sodium myristate are defined by a set of key quantitative parameters. Understanding these characteristics is critical for formulation design and predicting performance.

Critical Micelle Concentration (CMC)

In an aqueous solution, as the concentration of sodium myristate increases, the individual surfactant molecules (unimers) initially populate the air-water interface, progressively lowering the surface tension. However, once the interface becomes saturated, a phenomenon known as self-assembly or micellization occurs.[10] Above a specific concentration—the Critical Micelle Concentration (CMC) —the unimers spontaneously aggregate to form spherical structures called micelles.[11]

In a micelle, the hydrophobic tails orient inwards, creating a nonpolar core, while the hydrophilic heads form an outer shell, remaining in contact with the aqueous phase.[10] This process is entropically driven, as it sequesters the hydrophobic tails from water, minimizing the disruption of water's hydrogen-bonding network. The CMC is a crucial parameter because it represents the concentration at which the surfactant achieves its maximum surface tension reduction and begins to exhibit key functionalities like solubilization of hydrophobic substances.[11][12]

The CMC of sodium myristate is sensitive to environmental conditions, but a typical value is approximately 4.5 mM at 25°C.[8][13]

Factors Influencing CMC

The precise CMC value is not fixed and is significantly influenced by the formulation environment:

-

Temperature: For sodium myristate, the CMC shows a slight increase with temperature in the range of 25°C to 45°C.[13]

-

pH: The pH of the solution can affect the protonation state of the carboxylate head group. Lowering the pH can lead to the formation of less soluble myristic acid, which impacts aggregation behavior and can lower the limiting surface tension.[12][13]

-

Ionic Strength: The presence of electrolytes, particularly common cations like Na⁺, decreases the CMC. The added ions shield the electrostatic repulsion between the negatively charged head groups, which facilitates their aggregation into micelles at a lower concentration.[12] For example, the CMC of sodium myristate can decrease from ~4 mM to 3 mM in the presence of 10 mM sodium ions.[12]

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the relative degree of hydrophilicity and lipophilicity of a surfactant.[14] The scale typically ranges from 0 to 20.

-

Low HLB values (1-6) indicate a more lipophilic (oil-soluble) character, favoring the formation of water-in-oil (W/O) emulsions.

-

High HLB values (9-20) indicate a more hydrophilic (water-soluble) character, promoting oil-in-water (O/W) emulsions.[15]

As an anionic surfactant with high water solubility, sodium myristate has a very high HLB value, often cited as being around 20.0 .[15] This high value underscores its effectiveness as an O/W emulsifier, solubilizing agent, and detergent.

Physicochemical Data Summary

The core properties of sodium myristate are summarized below for quick reference.

| Property | Value / Description | Source(s) |

| Chemical Formula | C₁₄H₂₇NaO₂ | [1] |

| Molecular Weight | ~250.36 g/mol | [2][16] |

| Appearance | White to off-white crystalline powder | [2] |

| Classification | Anionic Surfactant | [8] |

| Synonyms | Sodium tetradecanoate, Myristic acid sodium salt | [2] |

| Critical Micelle Conc. (CMC) | ~3.0 - 4.5 mM (at 25-37°C, condition dependent) | [8][12][17] |

| HLB Value | ~20.0 | |

| Solubility | Soluble in hot water and hot ethanol | [8][9] |

| Melting Point | ~240-250°C | [18] |

Applications in Research and Drug Development

While widely used in personal care for its cleansing and foaming abilities, sodium myristate's well-defined properties make it a valuable tool for researchers and drug development professionals.[1][8]

-

Emulsifier and Stabilizer: Its primary role is to create and stabilize oil-in-water emulsions. This is critical for formulating creams, lotions, and other topical drug delivery systems where both aqueous and oily active ingredients must coexist in a stable, homogenous product.[3][19]

-

Solubilizing Agent: The hydrophobic core of sodium myristate micelles can encapsulate poorly water-soluble drug molecules. This mechanism enhances the apparent solubility of hydrophobic drugs in aqueous formulations, which can improve their bioavailability.[9][19]

-

Drug Carrier: In pharmaceutical research, it is used to prepare drug carriers like microspheres and patches, which can facilitate controlled drug release.[20][21]

-

Model Surfactant: Due to its simple, well-characterized structure, sodium myristate serves as an excellent model compound for fundamental research into surfactant self-assembly, interfacial phenomena, and protein-surfactant interactions.[8][22]

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The determination of the CMC is a foundational experiment for characterizing any surfactant. One of the most common and reliable methods is surface tensiometry . This protocol outlines the procedure.

Principle: The surface tension of a surfactant solution decreases sharply as its concentration increases. Once the CMC is reached and micelles begin to form, the concentration of free unimers in the bulk solution remains relatively constant. Consequently, the surface tension also plateaus. The CMC is identified as the concentration at which this break in the surface tension vs. log(concentration) plot occurs.[11][12]

Materials and Equipment

-

Materials: Sodium myristate (≥99% purity), Deionized (DI) water (Type I, 18.2 MΩ·cm), appropriate glassware (volumetric flasks, beakers).

-

Equipment: Precision analytical balance, Tensiometer (with Du Noüy ring or Wilhelmy plate), Magnetic stirrer and stir bars, Thermostatically controlled water bath.

Step-by-Step Methodology

-

Preparation of Stock Solution: Accurately weigh a sufficient amount of sodium myristate to prepare a stock solution well above the expected CMC (e.g., 20 mM). Dissolve it in a known volume of DI water in a volumetric flask. Gentle heating and stirring may be required to ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.1 mM to 15 mM).

-

Temperature Equilibration: Place each dilution in the thermostatically controlled water bath and allow it to equilibrate to the desired experimental temperature (e.g., 25.0 ± 0.1 °C). This is a critical step as surface tension is temperature-dependent.[23]

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using DI water.

-

Measure the surface tension of each prepared dilution, starting from the most dilute solution and progressing to the most concentrated.

-

Ensure the platinum ring/plate is thoroughly cleaned (e.g., flamed or rinsed with acetone and DI water) between each measurement to prevent cross-contamination.

-

Allow the surface tension reading to stabilize before recording the value.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) as a function of the natural logarithm of the surfactant concentration (ln C).

-

The resulting plot will show two distinct linear regions.

-

Perform a linear regression on the data points in each region.

-

The CMC is the concentration corresponding to the intersection point of these two regression lines.

-

Safety and Handling

Sodium myristate is generally considered safe for its intended use in cosmetic and pharmaceutical products.[2][24] However, as with any chemical substance, appropriate laboratory practices should be followed. It may cause mild skin or eye irritation in its pure, powdered form.[25] Standard personal protective equipment (PPE), including safety glasses and gloves, is recommended during handling.[22][25] Store in a cool, dry, well-ventilated area away from heat sources.[25]

Conclusion

Sodium myristate is a classic and highly effective anionic surfactant whose utility is rooted in its fundamental amphiphilic structure. Its classification as an anionic surfactant with a high HLB value accurately predicts its excellent performance as a cleansing agent, foaming agent, and oil-in-water emulsifier. Key parameters such as the Critical Micelle Concentration are not static but are influenced by formulation variables like temperature, pH, and ionic strength, a critical consideration for formulation scientists. The detailed protocols and foundational knowledge presented in this guide provide researchers and drug development professionals with the necessary tools to effectively characterize and leverage the versatile properties of sodium myristate in their applications.

References

- Sodium Myristate - Essentials by Catalina. (2025, August 18).

- CAS 822-12-8: Sodium myrist

- Buy Sodium myrist

- Sodium myrist

- Sodium Myrist

- Sodium Myrist

- SODIUM MYRIST

- What Are Anionic Surfactants? Chemistry, Uses & Pros/Cons. (2022, August 22). ConRo.

- An Easy Guide to Understanding How Surfactants Work. (2022, January 12). IPC.

- Sodium myrist

- Sodium Myristate.

- High Purity Sodium Myrist

- Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate.

- Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myrist

- Sodium myrist

- China Sodium Myristate Supplies, Manufacturer. Alchemist Cosmetic.

- A Guide to Surfactants: Types, Examples and How They Work. (2023, September 10). Airedale Group.

- Surfactants and its mechanism of action. (2023, June 4). YouTube.

- Sodium Myristate (Food Grade / Tableting). MySkinRecipes.

- Sodium Myristate SDS MSDS Sheet of Manufacturers. (2025, October 23). Anmol Chemicals.

- What are surfactants and how do they work?. (2025, January 7). Biolin Scientific.

- Experimental surface tension isotherms, σ vs c t , for NaMy solutions...

- Influence of pH and temperature on behaviour of surfactant from human neonatal lungs. (1978).

- Critical micelle concentr

- Reference Guide to HLB Values of Common Emulsifiers. (2024, March 1). Alfa Chemistry.

- Solved The HLB scale is based on the arbitrary range between. (2020, October 17). Chegg.com.

Sources

- 1. essentialsbycatalina.com [essentialsbycatalina.com]

- 2. CAS 822-12-8: Sodium myristate | CymitQuimica [cymitquimica.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. conro.com [conro.com]

- 5. youtube.com [youtube.com]

- 6. biolinscientific.com [biolinscientific.com]

- 7. Surfactants: Different Types, Examples & How They Work [airedale-group.com]

- 8. evitachem.com [evitachem.com]

- 9. zhishangchem.com [zhishangchem.com]

- 10. ipcol.com [ipcol.com]

- 11. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 12. Sodium myristate, >=99% | 822-12-8 | Benchchem [benchchem.com]

- 13. Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 15. chegg.com [chegg.com]

- 16. Sodium Myristate | C14H27NaO2 | CID 23693095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Sodium Myristate | ekokoza.com [ekokoza.com]

- 19. chemimpex.com [chemimpex.com]

- 20. nanotrun.com [nanotrun.com]

- 21. Sodium Myristate (Food Grade / Tableting) [myskinrecipes.com]

- 22. 十四烷酸钠盐 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 23. Influence of pH and temperature on behaviour of surfactant from human neonatal lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. China Sodium Myristate Supplies, Manufacturer [alchemist-cosmetic.com]

- 25. Sodium Myristate SDS MSDS Sheet of Manufacturers [pharmacopeia.mubychem.com]

Sodium Myristate: Ionization Behavior, pKa Shifts, and Phase Criticality

Technical Guide for Researchers & Formulation Scientists

Executive Summary

Sodium myristate (NaMy), the sodium salt of myristic acid (C14:0), is a model anionic surfactant and a critical excipient in lipid-based drug delivery systems. While its bulk pKa is often cited as ~4.9, this value is deceptive in practical applications. In colloidal systems, the apparent pKa (

Physicochemical Profile

Sodium myristate exhibits distinct behavior compared to shorter-chain soaps (like laurate) or longer-chain soaps (like stearate). Its properties are governed by the balance between its hydrophobic tail and hydrophilic headgroup.[1][2]

Table 1: Core Physicochemical Properties

| Parameter | Value | Context/Notes |

| Molecular Formula | Sodium Tetradecanoate | |

| Molecular Weight | 250.35 g/mol | |

| Bulk pKa ( | ~4.9 | Monomeric myristic acid in dilute solution |

| Apparent pKa ( | ~6.7 – 7.0 | In micelles and lipid bilayers (DOPC) |

| Krafft Point ( | ~45°C | CRITICAL: Below this temp, micelles do not form; solubility is low.[3][4] |

| CMC (25°C) | ~4.5 mM | Extrapolated/Theoretical (due to |

| Solubility Limit (25°C) | < 2 mM | At neutral pH; dominated by acid-soap precipitates |

Ionization & Phase Behavior

Understanding the ionization of sodium myristate requires distinguishing between the monomeric state and the aggregated state.

The pKa Shift Mechanism

In a bulk aqueous solution, a single myristic acid molecule releases a proton with a

-

Result: The equilibrium shifts, and the

increases by 2–3 units. -

Implication: At physiological pH (7.4), a significant fraction of myristate may remain protonated (neutral), reducing solubility and altering membrane interaction.

The "Acid-Soap" Trap

At intermediate pH values (typically pH 7–9), sodium myristate does not simply transition from ionized micelles to neutral acid. Instead, it forms a highly stable, insoluble crystalline complex known as an acid-soap , typically with a 1:1 stoichiometry (

-

Formation:

-

Consequence: This complex precipitates out of solution, causing turbidity and formulation instability even at pH values where one might expect solubility.

Visualization: Ionization Equilibrium

The following diagram illustrates the competitive pathways between micellization, protonation, and precipitation.

Figure 1: Equilibrium pathways for Sodium Myristate. Note the central role of the Acid-Soap precipitate at intermediate pH.

Experimental Methodologies

To accurately characterize NaMy, protocols must account for the Krafft point and precipitation kinetics.

Protocol 1: Potentiometric Titration (Determination of )

Objective: Determine the ionization constant in a micellar environment. Constraint: Must be performed above the Krafft point (>45°C) to ensure the system remains micellar and does not precipitate into acid-soap crystals during titration.

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM Sodium Myristate solution in degassed, deionized water.

-

Temperature Control: Thermostat the reaction vessel to 50°C (5°C above

). -

Ionic Strength: Add KCl to maintain constant ionic strength (e.g., 0.1 M), as ionic strength affects the electrostatic shift.

-

Titration:

-

Start at pH ~11 (fully ionized).

-

Titrate with 0.1 M HCl in small increments (e.g., 10 µL).

-

Record equilibrium pH after each addition.[5]

-

-

Data Analysis:

-

Plot pH vs. Volume of HCl.

-

The inflection point represents the equivalence point.

-

The pH at half-equivalence is the Apparent pKa (

) . -

Note: If the solution becomes turbid, you have hit the acid-soap boundary; data below this pH is invalid for micellar pKa.

-

Protocol 2: Critical Micelle Concentration (CMC) via Surface Tension

Objective: Determine the concentration at which micelles form.[2][6]

Step-by-Step Workflow:

-

Preparation: Prepare a stock solution of NaMy (20 mM) in pH 11 buffer (to prevent hydrolysis/precipitation).

-

Dilution: Create a series of dilutions ranging from 0.1 mM to 20 mM.

-

Measurement: Use a Wilhelmy plate or Du Noüy ring tensiometer at 25°C (if studying solubility limits) or 50°C (for true micellar CMC).

-

Plotting: Plot Surface Tension (

) vs. Log(Concentration). -

Calculation: The intersection of the linearly decreasing region and the constant plateau region indicates the CMC.

Visualization: Experimental Decision Tree

Figure 2: Decision tree for experimental characterization, highlighting the temperature dependency.

Implications for Drug Development[5][7]

-

Formulation Stability: Avoid formulating NaMy-based systems near pH 7–8 at room temperature. The formation of acid-soap crystals will lead to shelf-life failure (precipitation/grittiness).

-

Excipient Selection: If a fatty acid salt is required for a neutral pH formulation, consider shorter chains (Sodium Laurate, C12) which have a lower Krafft point (<25°C) and less tendency to precipitate.

-

Lipid Bilayers: In liposomal drugs, myristic acid incorporation will alter the surface charge density. The

of ~7.0 means that at physiological pH, the membrane will have a mixed charge state (partially anionic, partially neutral), affecting protein binding and cell uptake.

References

-

PubChem. Sodium Myristate Compound Summary. National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Calculation of apparent pKa values of saturated fatty acids with different lengths in DOPC phospholipid bilayers. Phys. Chem. Chem. Phys. Available at: [Link]

-

ResearchGate. Effect of Protonation on the Solution and Phase Behavior of Aqueous Sodium Myristate. Journal of Colloid and Interface Science. Available at: [Link]

-

Steven Abbott. Krafft Point and Surfactant Solubility. Practical Surfactants.[6] Available at: [Link]

Sources

A Comprehensive Technical Guide to Myristic Acid and Sodium Myristate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and drug formulation, a nuanced understanding of excipients is paramount to innovation and efficacy. This guide provides an in-depth exploration of myristic acid and its corresponding sodium salt, sodium myristate. Moving beyond a superficial overview, we will dissect their fundamental chemical differences, explore the causal relationships behind their functional properties, and provide actionable insights for their application in research and drug development.

Executive Summary: The Acid and Its Salt - A Tale of Two Amphiphiles

Myristic acid, a 14-carbon saturated fatty acid, and its salt, sodium myristate, are pivotal molecules in a vast array of applications, from cosmetics to advanced drug delivery systems.[1] Their utility is rooted in their amphiphilic nature, possessing both a hydrophobic hydrocarbon tail and a hydrophilic head. However, the seemingly minor difference in the head group—a carboxylic acid versus a sodium carboxylate—gives rise to profoundly different physicochemical properties and, consequently, distinct functional roles. This guide will illuminate these differences, providing the technical foundation necessary for informed selection and application.

Unveiling the Molecular Architecture and Physicochemical Landscape

A molecule's function is an expression of its form and properties. Here, we delve into the core chemical and physical characteristics that define myristic acid and sodium myristate.

Myristic acid, systematically named tetradecanoic acid, is a saturated fatty acid with the chemical formula C₁₄H₂₈O₂.[2] It presents as a white, waxy crystalline solid and is practically insoluble in water but soluble in organic solvents like ethanol and ether.[3]

Sodium myristate, the sodium salt of myristic acid, is formed through a neutralization or saponification reaction.[1] It is a white powder and, unlike its acidic precursor, is soluble in water.[4]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical differences between myristic acid and sodium myristate, providing a quantitative basis for their distinct behaviors.

| Property | Myristic Acid | Sodium Myristate | Rationale for Difference |

| IUPAC Name | Tetradecanoic acid | Sodium tetradecanoate | The carboxylic acid group in myristic acid is deprotonated and ionically bonded to a sodium ion in sodium myristate. |

| Molecular Formula | C₁₄H₂₈O₂ | C₁₄H₂₇NaO₂ | Replacement of a proton with a sodium ion. |

| Molecular Weight | 228.37 g/mol [2] | 250.35 g/mol | Addition of a sodium atom and removal of a hydrogen atom. |

| Appearance | White crystalline solid[3] | White powder | The ionic nature of sodium myristate influences its crystal lattice structure. |

| Melting Point | 52-54 °C | ~240-250 °C | The strong ionic bonds in the sodium myristate lattice require significantly more energy to overcome compared to the intermolecular forces in myristic acid crystals. |

| Water Solubility | <1 mg/L[5] | Soluble[4] | The ionic carboxylate group of sodium myristate can form strong ion-dipole interactions with water molecules, rendering it soluble. The carboxylic acid group of myristic acid is much less polar. |

| pKa | ~4.9 | Not applicable (salt of a weak acid) | This value for myristic acid indicates it is a weak acid. Sodium myristate is the conjugate base. |

| pH (in aqueous solution) | Acidic | Basic (typically 9-10) | Myristic acid will slightly dissociate in water to release protons. Sodium myristate, the salt of a weak acid and a strong base, will hydrolyze in water to produce hydroxide ions. |

| Critical Micelle Concentration (CMC) | Not applicable (does not form micelles in water) | ~4.5 mM at 25°C[6] | The amphiphilic nature and water solubility of sodium myristate allow it to self-assemble into micelles above a certain concentration. Myristic acid's insolubility prevents this. |

The Chemical Transformation: From Acid to Surfactant

The conversion of myristic acid to sodium myristate is a fundamental acid-base reaction known as neutralization or, in the context of fats and oils, saponification. Understanding this process is key to appreciating the functional shift from a lipid to a surfactant.

Reaction Mechanism: Neutralization

The direct reaction involves treating myristic acid with a strong base, such as sodium hydroxide (NaOH). The hydroxide ion (OH⁻) deprotonates the carboxylic acid (-COOH) group of myristic acid, forming a carboxylate anion (-COO⁻) and water. The positively charged sodium ion (Na⁺) then forms an ionic bond with the negatively charged carboxylate, yielding sodium myristate.

Caption: Neutralization of myristic acid to form sodium myristate.

This transformation is critical as it converts a water-insoluble fatty acid into a water-soluble surfactant, unlocking a host of new applications.

Functional Divergence in Pharmaceutical and Research Applications

The distinct physicochemical properties of myristic acid and sodium myristate dictate their roles in formulation science.

Myristic Acid: The Lipophilic Architect

In its free acid form, myristic acid is primarily utilized for its lipophilic characteristics:

-

Emollient and Opacifier: In topical formulations, it functions as an emollient, providing a moisturizing and softening effect on the skin. It also acts as an opacifying agent, giving creams and lotions a uniform, dense appearance.[7]

-

Viscosity Modifier: Myristic acid can be incorporated into emulsions to increase viscosity and contribute to a stable, creamy texture.[7]

-

Component of Lipid-Based Drug Delivery Systems: Myristic acid is a key component in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[8][9] These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs.[10][11] For instance, myristic acid-based SLNs have been shown to significantly improve the oral absorption of the antibiotic rifaximin.[10]

Sodium Myristate: The Interfacial Workhorse

As a sodium salt, sodium myristate's primary role is that of a surfactant and emulsifier:

-

Cleansing Agent: It is a primary component of soaps and cleansers, where its ability to reduce surface tension allows for the emulsification and removal of oils and dirt.[1]

-